An In-depth Technical Guide to (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. This compound, a key building block in medicinal chemistry, is frequently utilized in the synthesis of novel therapeutic agents due to its versatile thiazole core and the presence of a readily cleavable tert-butoxycarbonyl (Boc) protecting group.
Core Chemical and Physical Properties
| Property | Value | Reference/Method |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | [3] |
| CAS Number | 89336-46-9 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [2] |
| Molecular Weight | 258.29 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 166 - 170 °C | [2] |
| Boiling Point | ~459.9 °C at 760 mmHg | Predicted |
| pKa | ~3.5 (carboxylic acid) | Predicted[4] |
| Purity | ≥ 98% (HPLC) | [2] |
Solubility Profile
The solubility of Boc-protected amino acids is crucial for their application in both solution-phase and solid-phase synthesis. Generally, they exhibit good solubility in polar organic solvents.[5]
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [1] |
| Ethyl Acetate | Soluble | [6] |
| Water | Sparingly soluble | [5][6] |
| Hexane/Heptane | Insoluble | [7] |
Spectral Data for Structural Elucidation
While specific spectra for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid are not publicly available, the expected spectral characteristics can be inferred from the known chemical shifts of its constituent functional groups.
¹H NMR:
-
-CH₂- (acetic acid moiety): Expected around 3.5-4.0 ppm.
-
Thiazole ring proton: Expected around 6.5-7.5 ppm.
-
-NH- (Boc group): Expected to be a broad singlet, chemical shift can vary.
-
-C(CH₃)₃ (Boc group): A sharp singlet around 1.4-1.5 ppm.
-
-COOH (carboxylic acid): A broad singlet at >10 ppm, often not observed due to exchange with residual water in the solvent.
¹³C NMR:
-
-C=O (carboxylic acid): Expected around 170-175 ppm.
-
-C=O (Boc group): Expected around 155 ppm.
-
Thiazole ring carbons: Expected in the range of 110-160 ppm.
-
-C(CH₃)₃ (Boc group, quaternary): Expected around 80 ppm.
-
-CH₂- (acetic acid moiety): Expected around 40-45 ppm.
-
-C(CH₃)₃ (Boc group, methyls): Expected around 28 ppm.
FT-IR (cm⁻¹):
-
~3300: N-H stretching (carbamate).
-
~2500-3300 (broad): O-H stretching (carboxylic acid).
-
~1700-1750: C=O stretching (superposition of carbamate and carboxylic acid).
-
~1500-1550: N-H bending.
-
~1150-1250: C-O stretching (carbamate).
Mass Spectrometry (m/z):
-
[M+H]⁺: 259.07.
-
[M+Na]⁺: 281.05.
-
[M-H]⁻: 257.06.
-
A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) and CO₂ (44 amu).
Experimental Protocols
Synthesis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
A plausible and efficient two-step synthesis for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is outlined below. This protocol is based on the well-established Hantzsch thiazole synthesis followed by a standard Boc-protection of the resulting amino group.
Step 1: Synthesis of (2-Amino-thiazol-4-yl)-acetic acid hydrochloride [8]
This step involves the reaction of thiourea with 4-chloroacetoacetyl chloride.
-
Materials: Thiourea, 4-chloroacetoacetyl chloride, water, methylene chloride.
-
Procedure:
-
Suspend thiourea in water and cool the mixture to 5-10 °C.
-
Slowly add a solution of 4-chloroacetoacetyl chloride in methylene chloride to the thiourea suspension while maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at the same temperature for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (2-Amino-thiazol-4-yl)-acetic acid hydrochloride.
-
Step 2: N-Boc Protection of (2-Amino-thiazol-4-yl)-acetic acid [5][9]
The amino group of the thiazole ring is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: (2-Amino-thiazol-4-yl)-acetic acid hydrochloride, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (or another suitable base), 1,4-dioxane, water, ethyl acetate, citric acid solution.
-
Procedure:
-
Dissolve (2-Amino-thiazol-4-yl)-acetic acid hydrochloride in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to neutralize the hydrochloride and to act as a base for the protection reaction.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Acidify the aqueous residue with a citric acid solution to a pH of ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid can be purified by recrystallization.
-
Solvent System: A common and effective solvent system for recrystallization is ethyl acetate/hexane.[7]
-
Procedure: [7]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
An alternative purification method involves the formation of a dicyclohexylamine (DCHA) salt, which often yields highly pure crystalline material.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. The following is a general method that can be optimized for specific instrumentation.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Reactivity and Stability
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is stable under normal storage conditions. However, it is sensitive to strong acids, which will cleave the Boc protecting group.[5] It is also incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon) and protected from moisture.
Biological and Medicinal Significance
While specific biological activities for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid itself are not extensively reported, its core structure, 2-aminothiazole, is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminothiazoles have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[10][11][12][13][14]
The primary role of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is as a versatile intermediate in the synthesis of more complex molecules. The Boc-protected amino group allows for selective chemical transformations at other positions of the molecule, and the carboxylic acid moiety provides a handle for amide bond formation, a common linkage in drug molecules.
Visualizing Synthetic and Logical Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid.
Caption: General workflow for the synthesis and purification of the target compound.
Logical Relationship of Chemical Properties
This diagram outlines the key chemical properties and their interrelationships, which are critical for the application of this compound in organic synthesis.
Caption: Interrelationship of the key chemical properties of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C10H14N2O4S | CID 15480006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
